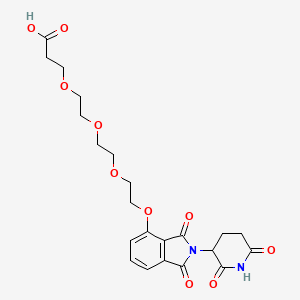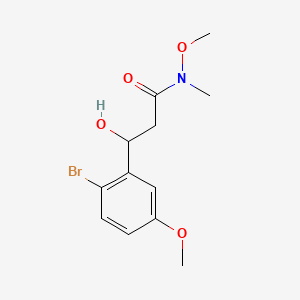![molecular formula C10H16ClF2NO2 B14771813 Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride](/img/structure/B14771813.png)
Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (7S)-2,2-difluoro-6-azaspiro[34]octane-7-carboxylate;hydrochloride is a synthetic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (7S)-2,2-difluoro-6-azaspiro[34]octane-7-carboxylate;hydrochloride typically involves a multi-step process One common method starts with the preparation of the spirocyclic core, which can be achieved through a stereoselective cyclization reactionThe final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt through reaction with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoro groups, often using nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds
科学的研究の応用
Ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties
作用機序
The mechanism of action of ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, which can modulate the activity of the target protein. This modulation can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effect .
類似化合物との比較
Ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride can be compared to other spirocyclic compounds, such as:
Spirooxindoles: Known for their applications in medicinal chemistry.
Spirocyclic lactams: Used in the synthesis of pharmaceuticals.
Spirocyclic ketones: Studied for their unique chemical properties
The uniqueness of ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride lies in its difluoro substitution, which can enhance its stability and biological activity compared to other spirocyclic compounds .
特性
分子式 |
C10H16ClF2NO2 |
|---|---|
分子量 |
255.69 g/mol |
IUPAC名 |
ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H15F2NO2.ClH/c1-2-15-8(14)7-3-9(6-13-7)4-10(11,12)5-9;/h7,13H,2-6H2,1H3;1H |
InChIキー |
WDSYUIPUBIFMBR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC2(CC(C2)(F)F)CN1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


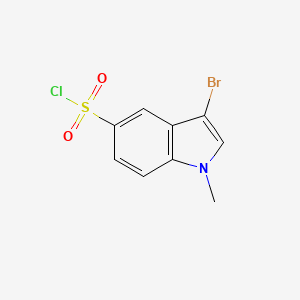
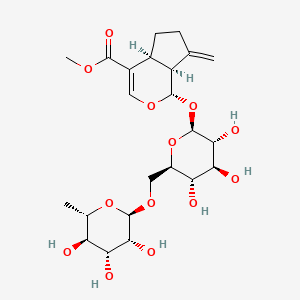

![3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide](/img/structure/B14771750.png)
![ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14771755.png)
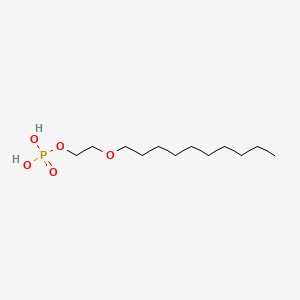
![(1S,3aS,3bS)-1-hydroxy-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B14771767.png)
![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid](/img/structure/B14771775.png)

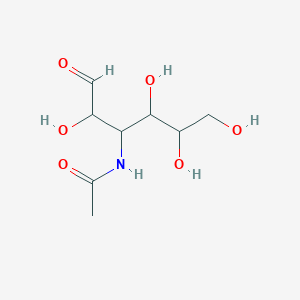
![[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride](/img/structure/B14771791.png)
![4,5-Dibromobenzo[d][1,3]dioxole](/img/structure/B14771796.png)
